molecular formula C16H14F2N2O4S B2847092 Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896308-70-6

Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2847092
CAS No.: 896308-70-6
M. Wt: 368.35
InChI Key: TYKWUKAXIYXWEY-UHFFFAOYSA-N
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Description

Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic carbamate derivative characterized by a thiophene core substituted with methyl groups at positions 4 and 3. The 2-position features a 2,6-difluorobenzamido moiety, while the 3-position is functionalized with a carbonylcarbamate group. Its design combines lipophilic (methyl, difluorophenyl) and polar (carbamate) groups, balancing solubility and membrane permeability .

Properties

IUPAC Name

methyl N-[2-[(2,6-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O4S/c1-7-8(2)25-15(11(7)13(21)20-16(23)24-3)19-14(22)12-9(17)5-4-6-10(12)18/h4-6H,1-3H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKWUKAXIYXWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Thiophene’s lower electronegativity may enhance π-π stacking interactions in biological systems.
  • The 2,6-difluorobenzamido group likely improves metabolic stability and target binding affinity compared to non-fluorinated analogs .

Thiazole/Thiophene Derivatives

Thiazole- and thiophene-containing carbamates exhibit structural parallels:

Compound Name Structure Highlights Key Differences vs. Target Compound Synthesis Notes
Thiazol-5-ylmethyl carbamates Thiazole ring with carbamate linkage Nitrogen in thiazole vs. sulfur in thiophene Often used in antiviral/antifungal agents
Thiazolo-pyrimidine derivatives (e.g., 11a, 11b) Thiazolo-pyrimidine fused system with carbamates Complex heterocyclic framework Synthesized via condensation reactions

Key Observations :

  • Thiophene’s electron-rich nature may confer different reactivity compared to thiazole derivatives, influencing pharmacokinetics.
  • The target compound’s 4,5-dimethyl groups on thiophene could sterically hinder enzymatic degradation, enhancing bioavailability .

Lipophilicity and Pharmacokinetics

Lipophilicity (log k) is a critical parameter for bioavailability. highlights HPLC-derived log k values for chlorophenyl carbamates, which range from 1.8–2.5 . By comparison:

  • Higher lipophilicity may improve cell membrane penetration but reduce aqueous solubility, necessitating formulation adjustments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (2-(2,6-difluorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Condensation of 4,5-dimethylthiophene-3-carboxylic acid with 2,6-difluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0°C to room temperature) to form the amide intermediate .
  • Step 2 : Carbamate formation via reaction of the intermediate with methyl chloroformate in the presence of a coupling agent like HATU or DCC .
  • Yield Optimization : Lower temperatures (0–5°C) reduce side reactions, while extended reaction times (>8 hours) improve conversion rates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of the amide and carbamate groups. The 2,6-difluorobenzamido moiety shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.6 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS validate molecular weight (e.g., [M+H]+^+ at m/z 423.3) and detect impurities .

Advanced Research Questions

Q. How can researchers design analogs of this compound to improve bioactivity, and what structural features correlate with efficacy?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Fluorine Substitution : The 2,6-difluorobenzamido group enhances lipophilicity and membrane permeability, as shown in similar thiophene derivatives .
  • Carbamate Linker : Methyl carbamate increases metabolic stability compared to ethyl analogs, based on comparative pharmacokinetic studies .
  • Analog Synthesis : Replace the 4,5-dimethylthiophene core with dihydrothieno[2,3-c]pyridine (see ) to modulate π-π stacking interactions .

Q. How do researchers resolve contradictions in biological activity data across studies (e.g., antibacterial vs. antifungal efficacy)?

  • Methodological Answer :

  • Assay Standardization : Use CLSI guidelines for MIC determinations. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) .
  • Mechanistic Studies : Employ fluorescence-based assays (e.g., SYTOX Green uptake) to differentiate membrane disruption (bactericidal) from metabolic inhibition (fungistatic) modes of action .

Q. What computational approaches predict the compound’s interaction with biological targets, and how are these models validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (FabI), a target for antibacterial agents. The difluorobenzamido group shows strong hydrophobic interactions in the active site .
  • Validation : Overlay docking poses with X-ray structures of FabI-inhibitor complexes (PDB: 3GNS). Correlate binding scores (ΔG) with experimental IC50_{50} values from enzyme inhibition assays .

Critical Analysis of Contradictions

  • Fluorine Position Impact : reports enhanced activity with 2,6-difluoro substitution, but some studies on related carbamates ( ) suggest 3,5-difluoro may improve solubility without sacrificing potency. This discrepancy highlights the need for systematic SAR studies across analogs .

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